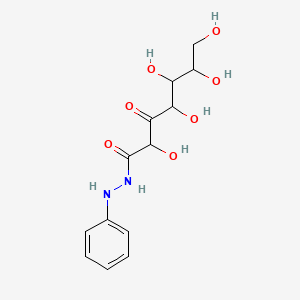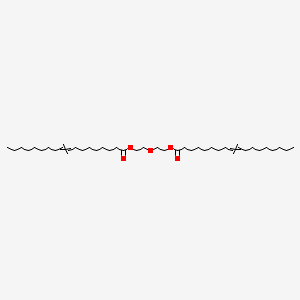
9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester typically involves the esterification of oleic acid with ethylene glycol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the resulting product is purified through distillation or recrystallization .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: The double bonds in the oleic acid moiety can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester and ether groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the double bonds can lead to the formation of epoxides, while reduction of the ester groups can yield alcohols .
科学的研究の応用
9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study esterification and transesterification reactions. Its unique structure makes it a valuable reference for understanding the behavior of esters and ethers in various chemical processes.
Biology: The compound is used in studies related to lipid metabolism and the role of fatty acid esters in biological systems. It serves as a substrate for enzymes involved in lipid biosynthesis and degradation.
Medicine: Research on this compound includes its potential use in drug delivery systems, where its ester and ether groups can be modified to enhance the solubility and bioavailability of therapeutic agents.
Industry: It is used in the formulation of lubricants, surfactants, and emulsifiers.
作用機序
The mechanism of action of 9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release oleic acid and ethylene glycol. Oleic acid can then participate in various metabolic pathways, including β-oxidation and lipid biosynthesis. The ester and ether groups in the compound can also interact with cellular membranes, influencing membrane fluidity and permeability .
特性
CAS番号 |
21209-30-3 |
|---|---|
分子式 |
C40H74O5 |
分子量 |
635.0 g/mol |
IUPAC名 |
2-(2-octadec-9-enoyloxyethoxy)ethyl octadec-9-enoate |
InChI |
InChI=1S/C40H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-38H2,1-2H3 |
InChIキー |
HJRDNARELSKHEF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


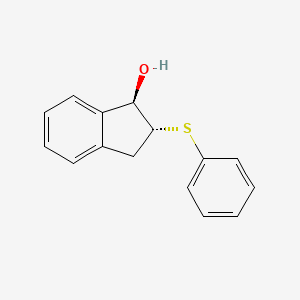

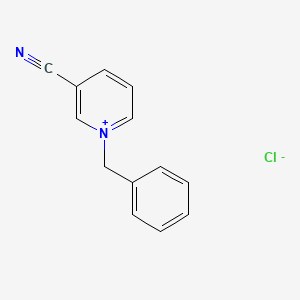
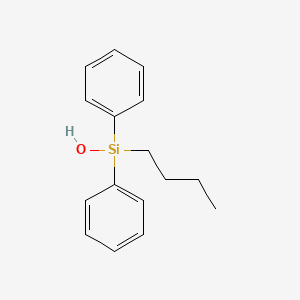
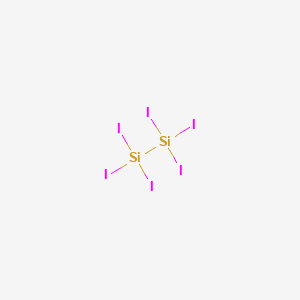
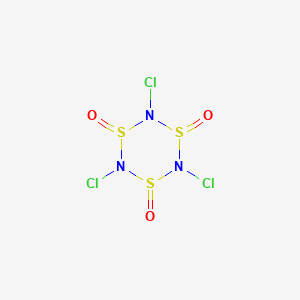
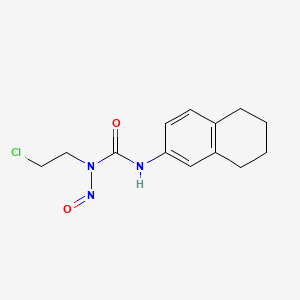
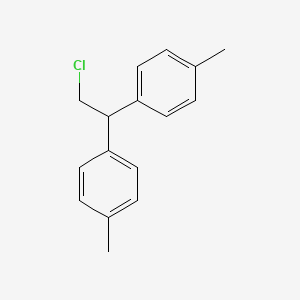
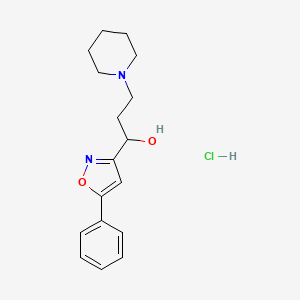

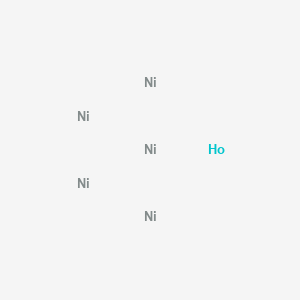
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)

